molecular formula C5H9ClN2 B1446519 3,4-Dimethyl-1H-pyrazole hcl CAS No. 202842-99-7

3,4-Dimethyl-1H-pyrazole hcl

Cat. No.: B1446519
CAS No.: 202842-99-7
M. Wt: 132.59 g/mol
InChI Key: KHGZJRWQCRQKMP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrazole is a type of pyrazole, which is a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms . It is also known by other names such as 3(5),4-Dimethylpyrazole .


Synthesis Analysis

The synthesis of pyrazoles, including 3,4-Dimethyl-1H-pyrazole, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. The molecular formula is C5H8N2 and the IUPAC Standard InChIKey is VQTVFIMEENGCJA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .

Scientific Research Applications

Corrosion Inhibition

3,4-Dimethyl-1H-pyrazole hcl derivatives have shown significant potential as corrosion inhibitors. For instance, derivatives such as (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide were studied for their ability to inhibit corrosion in mild steel in HCl solution. These compounds were found to form a protective layer on the steel surface, significantly reducing corrosion. The maximum inhibition efficiency for these derivatives was observed to be between 80% and 94% (El Arrouji et al., 2020).

Structural Analysis

The structural analysis of 3,4-Dimethyl-1H-pyrazole has been performed using various techniques such as infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. These analyses are crucial for understanding the molecular structure and characteristics of this compound (Ding Dong-ge, 2009).

Pharmaceutical Research

3,4-Dimethyl-1H-pyrazole derivatives have shown potential in pharmaceutical research. For example, pyrazoles and annulated pyrazoles exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. These compounds have also been used as synthons in organic synthesis, showing promising results in antimicrobial, anti-inflammatory, and analgesic activities (Yasser H. Zaki et al., 2016).

Material Science

In the field of material science, this compound derivatives have been utilized in the synthesis of new materials. For instance, the synthesis and characterization of bifunctional pyrazole-phosphonic acid ligands have been conducted, demonstrating their potential in creating innovative materials with unique properties (Bahareh Nateghi & C. Janiak, 2019).

Fluorescence Applications

3,4-Dimethyl-1H-pyrazole derivatives have been reported as efficient organic fluorescent materials, suitable for applications in light-emitting devices. Their stability in various solvents and response to different chemical environments makes them valuable for fluorescence-based applications (Linping Mu et al., 2010).

Mechanism of Action

The mechanism of action of pyrazoles is not specific to 3,4-Dimethyl-1H-pyrazole and can vary depending on the specific derivative and its application. For instance, some pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility .

Future Directions

The synthesis and applications of pyrazole derivatives, including 3,4-Dimethyl-1H-pyrazole, continue to be an important area of research. Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The future directions in this field involve the development of more efficient and selective synthesis methods, as well as the exploration of new applications in various fields such as medicine, engineering, and agriculture .

Properties

IUPAC Name

4,5-dimethyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGZJRWQCRQKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466110
Record name 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202842-99-7
Record name 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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